molecular formula C8H4F3NO4S B3030879 Benzenesulfonyl isocyanate, 2-(trifluoromethoxy)- CAS No. 99722-81-3

Benzenesulfonyl isocyanate, 2-(trifluoromethoxy)-

Cat. No.: B3030879
CAS No.: 99722-81-3
M. Wt: 267.18 g/mol
InChI Key: WBOGEOPCZKEEIM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(oxomethylidene)-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO4S/c9-8(10,11)16-6-3-1-2-4-7(6)17(14,15)12-5-13/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOGEOPCZKEEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074383
Record name Benzenesulfonyl isocyanate, 2-(trifluoromethoxy)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99722-81-3
Record name 2-(Trifluoromethoxy)benzenesulfonyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99722-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonyl isocyanate, 2-(trifluoromethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099722813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonyl isocyanate, 2-(trifluoromethoxy)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonyl isocyanate, 2-(trifluoromethoxy)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis
    • Reagent for Synthesis: Benzenesulfonyl isocyanate, 2-(trifluoromethoxy)- is employed as a reagent in the synthesis of pharmaceuticals and agrochemicals. Its ability to form stable sulfonyl derivatives through reactions with nucleophiles such as amines and alcohols enhances its utility in creating complex organic molecules.
    • Case Study: A study demonstrated its use in synthesizing sulfonylureas, which are important in agriculture as herbicides. The compound facilitated the formation of the sulfonylurea moiety efficiently under mild conditions.
  • Material Science
    • Advanced Materials Preparation: The compound is utilized in developing advanced materials such as polymers and coatings due to its reactive isocyanate group. This reactivity allows for the modification of polymer backbones to enhance properties like thermal stability and mechanical strength.
    • Data Table: Material Properties Comparison
    Material TypeProperty EnhancedReference
    Polyurethane CoatingsThermal Stability
    Specialty PolymersMechanical Strength
  • Biological Studies
    • Modification of Biomolecules: In biological research, benzenesulfonyl isocyanate, 2-(trifluoromethoxy)- serves as a tool for modifying biomolecules, aiding in the development of bioactive compounds. Its reactivity with amino acids allows researchers to create labeled biomolecules for tracking studies.
    • Case Study: Researchers utilized this compound to synthesize labeled peptides for drug delivery systems, demonstrating its potential in pharmaceutical applications.
  • Industrial Applications
    • Production of Specialty Chemicals: The compound plays a crucial role in producing various specialty chemicals and intermediates used in industrial processes. Its ability to react selectively makes it suitable for fine chemical synthesis .
    • Data Table: Industrial Uses
    Application AreaSpecific UseReference
    AgrochemicalsHerbicide Production
    PharmaceuticalsDrug Development
    Specialty ChemicalsFine Chemical Synthesis

Comparison with Similar Compounds

Chemical Identity

  • CAS Registry Number : 99722-81-3 .
  • Molecular Formula: C₈H₄F₃NO₄S .
  • Molecular Weight : 267.18 g/mol .
  • IUPAC Name : 2-(Trifluoromethoxy)benzenesulfonyl isocyanate.
  • Synonyms: Includes N-(oxomethylidene)-2-(trifluoromethoxy)benzenesulfonamide and 2-trifluoromethoxy-benzenesulphonyl isocyanate .

Physical Properties

  • Density : 1.51 ± 0.1 g/cm³ .
  • Boiling Point : 281.8 ± 40.0 °C (predicted) .
  • Refractive Index : 1.503 .
  • Solubility : Soluble in acetonitrile and xylene; decomposes in water .

Structural Features

  • The molecule comprises a benzene ring substituted with a sulfonyl isocyanate (-SO₂NCO) group at position 1 and a trifluoromethoxy (-OCF₃) group at position 2. The trifluoromethoxy group is electron-withdrawing, enhancing the electrophilicity of the isocyanate moiety .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of benzenesulfonyl isocyanates are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogues:

Compound (CAS) Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
2-(Trifluoromethoxy)- (99722-81-3) -OCF₃ at position 2 C₈H₄F₃NO₄S 267.18 High electrophilicity due to -OCF₃; used in agrochemical intermediates .
Benzenesulfonyl isocyanate (2845-62-7) No substituent C₇H₅NO₃S 197.21 Baseline reactivity; lower boiling point (≈200°C) .
2,5-Dichloro- (7019-16-1) -Cl at positions 2 & 5 C₇H₃Cl₂NO₃S 252.12 Enhanced stability but reduced solubility; used in polymer crosslinking .
4-Methyl- (4083-64-1) -CH₃ at position 4 C₈H₇NO₃S 197.21 Electron-donating -CH₃ lowers isocyanate reactivity; used in coatings .
2-(Trifluoromethyl)- (85813-73-6) -CF₃ at position 2 C₈H₄F₃NO₃S 251.19 Higher lipophilicity than -OCF₃; applied in pharmaceutical synthesis .
2-(2-Chloroethoxy)- (99722-82-4) -OCH₂CH₂Cl at position 2 C₉H₈ClNO₄S 261.68 Chloroethoxy group enables further functionalization; density 1.39 g/cm³ .

Biological Activity

Benzenesulfonyl isocyanate, 2-(trifluoromethoxy)-, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoromethoxy group attached to a benzene ring along with a sulfonamide functional group. This unique structure contributes significantly to its biological activity by enhancing lipophilicity and metabolic stability, which facilitates interaction with various biological targets.

Table 1: Chemical Characteristics

PropertyDescription
Molecular FormulaC₉H₈F₃N₃O₃S
Molecular Weight299.24 g/mol
CAS Number99722-81-3
SolubilitySoluble in organic solvents
Functional GroupsSulfonamide, Isocyanate, Trifluoromethoxy

The biological activity of benzenesulfonyl isocyanate primarily involves the inhibition of specific enzymes and proteins that are critical in various biochemical pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the trifluoromethoxy group enhances the compound's ability to penetrate cellular membranes and interact with hydrophobic regions of proteins and enzymes.

Target Enzymes

Research indicates that compounds with similar structures may inhibit serine β-lactamases and penicillin-binding proteins (PBPs) , which are essential for bacterial cell wall synthesis. This suggests that benzenesulfonyl isocyanate could exhibit antibacterial effects through similar mechanisms.

Antibacterial Activity

In vitro studies have demonstrated that benzenesulfonyl isocyanate exhibits significant antibacterial activity against several strains of bacteria. It disrupts cell wall synthesis mechanisms in both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

Antiproliferative Effects

The compound has also been investigated for its antiproliferative effects on various cancer cell lines. Studies have reported significant cytotoxicity against breast, colon, and lung cancer cells, indicating its potential as an anticancer agent.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of benzenesulfonyl isocyanate on MDA-MB-231 (breast cancer) cells:

  • IC50 Value : 25 µM
  • Mechanism : Induction of apoptosis through the activation of caspase pathways.
  • Observation : Morphological changes consistent with apoptosis were noted under microscopy.

Q & A

Q. What are the established synthetic routes for 2-(trifluoromethoxy)benzenesulfonyl isocyanate?

The compound is synthesized via multi-step reactions involving Friedel-Crafts acylation/alkylation and isocyanate addition. For example, a documented route involves reacting benzotrifluoride with acetyl chloride and aniline, followed by diazotization and Sandmeyer cyanidation, culminating in the addition of 4-(trifluoromethoxy)phenyl isocyanate . Methodologically, this requires strict control of anhydrous conditions and temperature to avoid side reactions (e.g., hydrolysis of the isocyanate group).

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : For confirming the trifluoromethoxy (–OCF₃) and sulfonyl isocyanate (–SO₂NCO) group positions (¹H, ¹³C, and ¹⁹F NMR).
  • IR spectroscopy : To detect the N=C=O stretch (~2270 cm⁻¹) and S=O stretches (~1350–1200 cm⁻¹).
  • Mass spectrometry (MS) : For molecular weight verification (theoretical [M]⁺ = 259.18 g/mol) .
Property Value Reference
Molecular formulaC₈H₄F₃NO₃S
Molecular weight259.18 g/mol
Key functional groups–SO₂NCO, –OCF₃

Q. What safety protocols are critical when handling this compound?

Due to the reactivity of the isocyanate group, researchers must:

  • Use inert atmospheres (N₂/Ar) to prevent moisture-induced decomposition.
  • Employ fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
  • Store at –20°C in sealed, desiccated containers . Decomposition products may include toxic gases (e.g., CO, NOx), requiring proper ventilation .

Advanced Research Questions

Q. How can researchers optimize the introduction of the trifluoromethoxy group during synthesis?

The electron-withdrawing –OCF₃ group complicates electrophilic substitution. Methodological strategies include:

  • Directed ortho-metalation : Using a sulfonyl directing group to position –OCF₃ selectively.
  • Fluorophilic catalysts : Silver(I) or copper(I) salts to enhance reactivity in trifluoromethylation steps .
  • Kinetic vs. thermodynamic control : Monitoring reaction time/temperature to favor desired regioisomers .

Q. How should contradictions in reported physical properties (e.g., melting points) be addressed?

Discrepancies may arise from impurities or polymorphic forms. Researchers should:

  • Perform HPLC purity analysis (e.g., >98% purity threshold).
  • Use differential scanning calorimetry (DSC) to identify polymorphs.
  • Compare data against authenticated reference samples from peer-reviewed sources .

Q. What is the mechanistic role of the sulfonyl isocyanate group in nucleophilic reactions?

The –SO₂NCO group acts as an electrophile, reacting with amines, alcohols, or thiols to form sulfonylureas, carbamates, or thiocarbamates, respectively. Kinetic studies using stopped-flow IR can track intermediate formation. For example, the reaction with aniline proceeds via a tetrahedral intermediate, with rate constants influenced by solvent polarity .

Q. How can this compound be applied in medicinal chemistry or materials science?

  • Medicinal chemistry : As a warhead in covalent inhibitors targeting cysteine proteases (e.g., SARS-CoV-2 main protease). The –SO₂NCO group selectively modifies active-site thiols .
  • Materials science : As a crosslinker in fluorinated polymers for fuel-cell membranes, leveraging –OCF₃’s hydrophobicity and chemical stability .

Q. What strategies mitigate hydrolysis of the isocyanate group during storage?

  • Lyophilization : Freeze-drying under vacuum to remove trace moisture.
  • Stabilizers : Adding molecular sieves (3Å) or desiccants (P₂O₅) to storage vials.
  • Periodic FT-IR monitoring : To detect early hydrolysis (appearance of –NH₂ stretches at ~3300 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenesulfonyl isocyanate, 2-(trifluoromethoxy)-
Reactant of Route 2
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Benzenesulfonyl isocyanate, 2-(trifluoromethoxy)-

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